molecular formula C11H8N2 B3102329 3-Methylisoquinoline-7-carbonitrile CAS No. 1416713-29-5

3-Methylisoquinoline-7-carbonitrile

Cat. No.: B3102329
CAS No.: 1416713-29-5
M. Wt: 168.19 g/mol
InChI Key: WVQYVJPGWAVICK-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-7-carbonitrile is a compound belonging to the class of isoquinoline derivativesThe molecular formula of this compound is C11H8N2, and it has a molecular weight of 168.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-7-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a convenient one-step reaction involves the use of salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a catalytic amount of triethylamine in ethanol at 78°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-hazardous starting materials, single-flask reactions, and optimized reaction conditions, are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methylisoquinoline-7-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with diverse biological activities, including neuroprotective and antimicrobial properties.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.

Uniqueness: 3-Methylisoquinoline-7-carbonitrile stands out due to its unique structural features and versatile reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methylisoquinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQYVJPGWAVICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C#N)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285843
Record name 7-Isoquinolinecarbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-29-5
Record name 7-Isoquinolinecarbonitrile, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isoquinolinecarbonitrile, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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